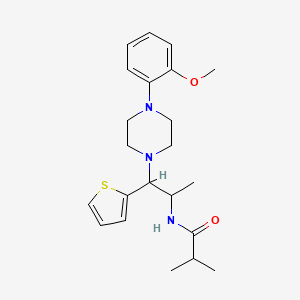
N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide is a useful research compound. Its molecular formula is C22H31N3O2S and its molecular weight is 401.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antidepressant Applications
N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide and its derivatives have shown potential as antidepressants. Research has indicated that these compounds exhibit dual action at 5-HT1A serotonin receptors and serotonin transporters, attributes desirable in antidepressant drugs. For example, a study by Martínez et al. (2001) synthesized derivatives with significant in vitro activity on the 5-HT1A receptor and 5-HT transporter, demonstrating their potential for potent antidepressant agents with a new dual mechanism of action (Martínez et al., 2001).
Tocolytic Activity
In a study by Lucky and Omonkhelin (2009), a derivative of this compound exhibited tocolytic activity. This compound significantly inhibited oxytocin and acetylcholine-induced contractions of the uterine smooth muscle in non-pregnant rats, suggesting its potential use in managing preterm labor (Lucky & Omonkhelin, 2009).
Radiotracer for D3 Receptor Imaging
A derivative, FAUC346, synthesized for D3 receptor imaging, displayed selectivity for D3 receptors in rat brain, indicating its utility in positron emission tomography (PET) scans for brain studies. Although it did not show the desired pharmacological profile in nonhuman primates, its initial success in rats highlights its potential in neurological research (Kuhnast et al., 2006).
Agonist for PPARpan Receptors
The compound was also part of a study by Guo et al. (2006), where it was involved in the synthesis of a potent PPARpan agonist. This application is significant in metabolic research, especially concerning lipid metabolism and diabetes (Guo et al., 2006).
Binding Mechanism Analysis
A study by Xu et al. (2016) performed TDDFT calculations, X-ray crystallography, and molecular docking to analyze the binding mechanism of a similar compound with α1A-adrenoceptor. Such studies contribute to a deeper understanding of drug-receptor interactions, paving the way for better drug design (Xu et al., 2016).
Antianxiety and Antidepressant Effects
Kumar et al. (2017) synthesized derivatives and tested them for antidepressant and antianxiety activities. Their findings underscore the potential of these compounds in treating mental health disorders (Kumar et al., 2017).
Modulation of Serotonergic Function
Romero et al. (2003) explored the modulation of serotonergic function in the rat brain by VN2222, a serotonin reuptake inhibitor and 5-HT1A receptor agonist, derived from this compound. This research has implications for understanding and treating depression (Romero et al., 2003).
Antiarrhythmic and Antihypertensive Effects
Barbara Malawska et al. (2002) synthesized derivatives and tested them for antiarrhythmic and antihypertensive effects. The results suggest these compounds might be useful in treating cardiovascular disorders (Barbara Malawska et al., 2002).
特性
IUPAC Name |
N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-16(2)22(26)23-17(3)21(20-10-7-15-28-20)25-13-11-24(12-14-25)18-8-5-6-9-19(18)27-4/h5-10,15-17,21H,11-14H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRGHJOZAUWQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[5-cyano-4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2808241.png)
![7a-Phenyl-1-prop-2-enoyl-2,3,6,7-tetrahydropyrrolo[1,2-a]imidazol-5-one](/img/structure/B2808242.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(pentyloxy)benzamide hydrochloride](/img/structure/B2808245.png)
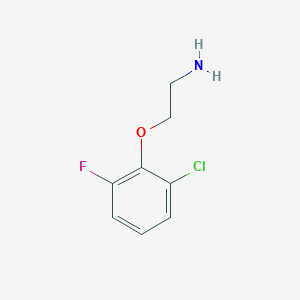
![N-(3,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2808248.png)
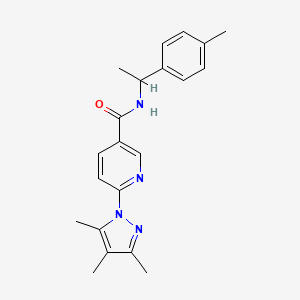
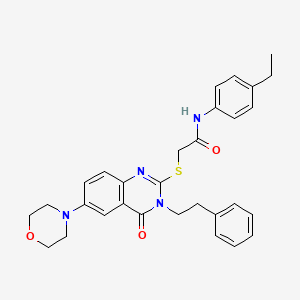
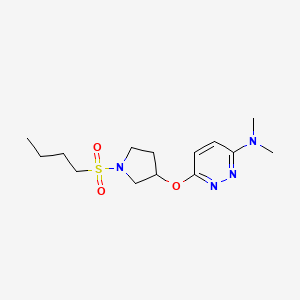
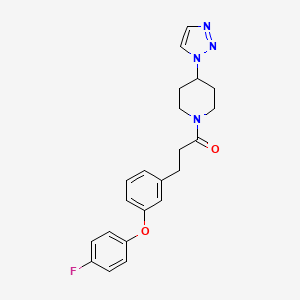
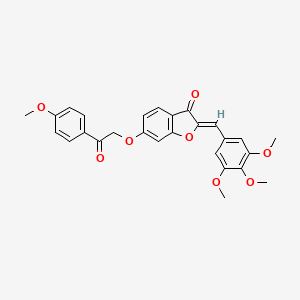
![4-oxo-N-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2808260.png)
![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2808261.png)
![5-chloro-2-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2808262.png)
